![molecular formula C15H15O4P B14329479 Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate CAS No. 108816-91-7](/img/structure/B14329479.png)
Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate typically involves the reaction of biphenyl-4-carboxylic acid with dimethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of an intermediate ester, which then undergoes phosphonylation to yield the desired product .
Industrial Production Methods: Industrial production of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers.
Mechanism of Action
The mechanism of action of dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The biphenyl moiety allows for strong hydrophobic interactions, while the phosphonate group can form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate with similar chemical properties but lacking the biphenyl structure.
Dimethyl phosphite: Another related compound used in similar applications but with different reactivity due to the absence of the biphenyl moiety.
Uniqueness: Dimethyl ([1,1’-biphenyl]-4-carbonyl)phosphonate is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions in biological systems and enhances its utility in various applications compared to simpler phosphonates .
Properties
CAS No. |
108816-91-7 |
|---|---|
Molecular Formula |
C15H15O4P |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
dimethoxyphosphoryl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C15H15O4P/c1-18-20(17,19-2)15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
ABUYVRXUOLHCFD-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


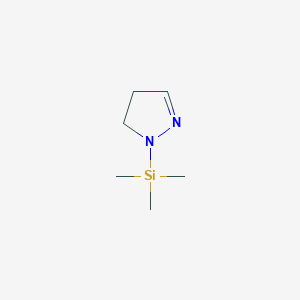
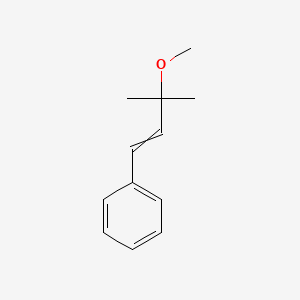
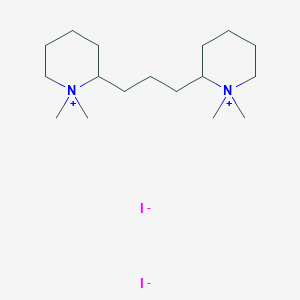


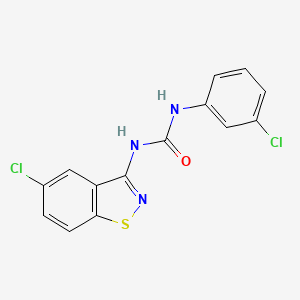
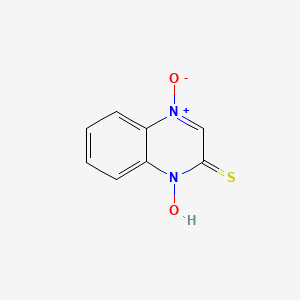


![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)
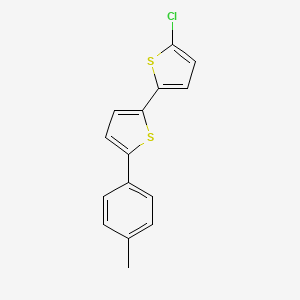
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


